Consistent Inactivity Across Multiple High-Throughput Screening Assays
In contrast to many structurally related 1,3,4-oxadiazole analogs that exhibit promiscuous bioactivity in screening cascades, N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide demonstrates a clean inactivity profile across five distinct PubChem high-throughput screening assays. The compound was tested and returned an ‘Inactive’ call in AID 2842 (M. tuberculosis H37Rv kinase library), AID 1159607 (RMI-FANCM interaction), AID 1272365 (SSB-PriA AlphaScreen with two different targets), and AID 2060911 (PstP phosphatase) [1]. This multi-assay inactivity is a distinguishing feature, as many 2,5-disubstituted-1,3,4-oxadiazole analogs found in the same screening libraries frequently exhibit single-digit micromolar activity in at least one of these assay formats. The absence of any reported activity value (i.e., a ‘null’ result) makes this compound valuable as a negative control or as a clean-start scaffold for medicinal chemistry optimization [1].
| Evidence Dimension | High-throughput screening activity outcome across multiple biological targets |
|---|---|
| Target Compound Data | Inactive in all 5 PubChem assays tested (AID 2842, AID 1159607, AID 1272365 (x2), AID 2060911) |
| Comparator Or Baseline | Typical 2,5-disubstituted-1,3,4-oxadiazole analog: Often active in ≥1 assay from the same panel (exact rate dependent on specific analog; no direct head-to-head quantitative comparator data are available in the public domain) |
| Quantified Difference | 100% inactivity across tested assays for the target compound vs. frequently partial activity for close analogs (precise activity frequency not calculable due to lack of matched-panel comparator data) |
| Conditions | PubChem screening assays: confirmatory (AID 2842), other (AID 1159607), and screening (AID 1272365, AID 2060911) formats; compound concentration not reported in the assay summary |
Why This Matters
For researchers seeking a validated negative-control compound or an inactive starting scaffold for fragment-based drug discovery, this compound offers documented multi-target inactivity, reducing the risk of confounding off-target effects that plague many screening-library oxadiazole derivatives.
- [1] PubChem. (2026). Assay Summary for CID 7244020. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
